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Compound of Interest

Compound Name: Z-Ser-OtBu

Cat. No.: B371171 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
N-Benzyloxycarbonyl-O-tert-butyl-L-serine, identified by CAS number 1676-75-1, is a pivotal

amino acid derivative employed extensively in the field of peptide synthesis. Commonly

abbreviated as Z-Ser(tBu)-OH, this compound incorporates two critical protecting groups: the

Benzyloxycarbonyl (Z or Cbz) group at the N-terminus and a tert-butyl (tBu) group protecting

the hydroxyl function of the serine side chain. This dual-protection strategy offers significant

advantages in the controlled, stepwise synthesis of complex peptides, preventing undesirable

side reactions and ensuring the integrity of the final product.

This guide provides a comprehensive overview of the chemical and physical properties of Z-

Ser(tBu)-OH, its primary application in peptide synthesis, and detailed experimental protocols

for its use. It is intended to serve as a technical resource for professionals engaged in synthetic

organic chemistry, drug discovery, and the development of peptide-based therapeutics.

Core Properties of N-Cbz-O-tert-butyl-L-serine
The utility of Z-Ser(tBu)-OH in chemical synthesis is defined by its distinct physicochemical

properties. These characteristics influence its solubility, reactivity, and handling.

Physical and Chemical Properties
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A summary of the key physical and chemical properties is presented in Table 1. This data is

essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property Value Reference(s)

CAS Number 1676-75-1 [1][2]

Molecular Formula C₁₅H₂₁NO₅ [1][2]

Molecular Weight 295.33 g/mol [1][2]

Appearance
White to off-white powder or

crystalline solid
[1][2]

Melting Point 82 - 92 °C [1]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol and DMF.

[1]

Optical Rotation [α]20/D
+19.0 to +23.0 deg (c=2,

EtOH)
[1]

Storage Temperature
2-8°C, sealed in a dry, dark

place
[1]

Spectroscopic Data
Spectroscopic data is critical for the verification of the compound's identity and purity.

Data Type Description Reference(s)

¹H NMR
Spectrum available confirming

the chemical structure.
[3]

Purity (HPLC) Typically ≥98.0% [2]

Application in Peptide Synthesis
The primary and well-established application of Z-Ser(tBu)-OH is as a building block in peptide

synthesis, particularly in solution-phase synthesis, though its principles are applicable to solid-
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phase methods as well.

The Z group on the α-amino function and the tBu group on the side-chain hydroxyl group

provide orthogonal protection. This means each group can be removed under different

chemical conditions, allowing for precise control over the synthetic route.

N-terminal Z (Cbz) Group: This group is stable to the mildly acidic or basic conditions used

for some coupling and deprotection steps but can be readily removed by catalytic

hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).

Side-Chain tBu (tert-butyl) Group: The tert-butyl ether is robust and stable to a wide range of

reagents, including the conditions for Z-group removal by hydrogenation. It is typically

removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4]

This orthogonality is fundamental to preventing unwanted side reactions, such as self-

polymerization or side-chain modifications, during peptide chain elongation.[4]

Experimental Protocols
The following section details a representative experimental protocol for the use of Z-Ser(tBu)-

OH in the synthesis of a dipeptide. This solution-phase protocol illustrates the fundamental

steps of coupling and deprotection.

Synthesis of a Dipeptide (e.g., Z-Ser(tBu)-Ala-OMe)
This protocol describes the coupling of Z-Ser(tBu)-OH with an amino acid ester, in this case, L-

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

Materials:

N-Cbz-O-tert-butyl-L-serine (Z-Ser(tBu)-OH)

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling reagent (e.g., HATU)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

1M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Preparation of the Amino Component:

Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

Add DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20

minutes at 0°C.

Activation of the Carboxyl Component:

In a separate flask, dissolve Z-Ser(tBu)-OH (1.0 equivalent) in anhydrous DCM.

Cool the solution to 0°C in an ice bath.

Add the coupling reagent, DCC (1.1 equivalents), to the solution and stir for 10 minutes to

pre-activate the carboxylic acid.

Coupling Reaction:

Slowly add the neutralized alanine methyl ester solution from Step 1 to the activated Z-

Ser(tBu)-OH solution from Step 2.

Allow the reaction mixture to stir at 0°C for 2 hours and then warm to room temperature,

stirring overnight.

Work-up and Purification:
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The reaction will form a white precipitate of dicyclohexylurea (DCU), a byproduct of the

DCC coupling. Filter the mixture to remove the DCU.

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter off the drying agent and concentrate the solution under reduced pressure to yield the

crude protected dipeptide.

The crude product can be further purified by column chromatography on silica gel if

necessary.

Deprotection of the Protected Dipeptide
A. Selective N-terminal Z-Group Removal:

Dissolve the protected dipeptide (Z-Ser(tBu)-Ala-OMe) in methanol or ethanol.

Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a

hydrogenation apparatus, and stir vigorously at room temperature.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Evaporate the solvent to yield the N-terminally deprotected dipeptide, H-Ser(tBu)-Ala-OMe.

B. Global Deprotection (Removal of both Z and tBu groups):

Dissolve the protected dipeptide in a cleavage cocktail, a common example being a mixture

of Trifluoroacetic acid (TFA) and DCM (e.g., 95:5 v/v).[5] Scavengers like water or

triisopropylsilane (TIS) can be added to prevent side reactions.[5]

Stir the solution at room temperature for 2-4 hours.
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Remove the TFA and other volatile components under reduced pressure (a stream of

nitrogen can be used).

Precipitate the crude deprotected peptide by adding cold diethyl ether.

Collect the peptide precipitate by centrifugation or filtration.

Wash with cold ether and dry under vacuum to yield the final dipeptide, H-Ser-Ala-OH (note:

the methyl ester is also cleaved under these strong acid conditions).

Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows associated with the

use of N-Cbz-O-tert-butyl-L-serine in peptide synthesis.
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Caption: Workflow for dipeptide synthesis using Z-Ser(tBu)-OH.
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Protected Peptide
Z-AA₁...Ser(tBu)...AAₙ-R

Condition A:
Catalytic Hydrogenation

(e.g., H₂/Pd-C)

 Z-group is labile 
 tBu-group is stable 

Condition B:
Strong Acidolysis

(e.g., TFA)

 Both Z and tBu groups are labile 

N-Terminally Free Peptide
H-AA₁...Ser(tBu)...AAₙ-R

Fully Deprotected Peptide
H-AA₁...Ser...AAₙ-H

 tBu-group is labile 

Click to download full resolution via product page

Caption: Logic of orthogonal deprotection for Z and tBu groups.

Conclusion
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N-Benzyloxycarbonyl-O-tert-butyl-L-serine (CAS 1676-75-1) is a highly valuable, specialized

reagent for the synthesis of peptides. Its defining feature is the orthogonal protection of its

amino and hydroxyl functional groups, which allows for precise and controlled elongation of

peptide chains. While it does not possess inherent biological activity, its role as a key building

block is indispensable for the creation of biologically active peptides for research, diagnostics,

and therapeutic applications. The protocols and data presented in this guide underscore its

utility and provide a framework for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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